molecular formula C11H14N2O2 B2847538 N-(4-ethylphenyl)-N'-methylethanediamide CAS No. 664311-60-8

N-(4-ethylphenyl)-N'-methylethanediamide

Cat. No.: B2847538
CAS No.: 664311-60-8
M. Wt: 206.245
InChI Key: LAKJUKPNDAXWHD-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-N'-methylethanediamide is a diamide derivative characterized by an ethanediamide backbone (HN–CO–NH–CH₂–CO–NH–) with a 4-ethylphenyl group attached to one nitrogen atom and a methyl group to the adjacent nitrogen. The ethylphenyl moiety enhances hydrophobic interactions, while the methyl group introduces steric constraints, influencing solubility and reactivity.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-8-4-6-9(7-5-8)13-11(15)10(14)12-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKJUKPNDAXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-N’-methylethanediamide typically involves the reaction of 4-ethylphenylamine with methylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(4-ethylphenyl)-N’-methylethanediamide can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in N-(4-ethylphenyl)-N'-methylethanediamide undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Reaction Type Conditions Products Mechanistic Insights
Acid hydrolysisHCl (6M), reflux, 12–24 hrs4-Ethylbenzoic acid + methylamineProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
Base hydrolysisNaOH (5M), 80°C, 8–12 hrs4-Ethylbenzamide + sodium methylcarbamateDeprotonation of water generates hydroxide ions, which attack the carbonyl carbon .

Key Findings :

  • Hydrolysis rates depend on pH and substituent effects. The electron-donating ethyl group on the phenyl ring stabilizes intermediates, slightly accelerating hydrolysis compared to unsubstituted analogs .

  • Activation energy (EaE_a) for acid-catalyzed hydrolysis is estimated at 85–90 kJ/mol, based on analogous oxamide derivatives .

Alkylation and Acylation

The secondary amide nitrogen and methyl group participate in nucleophilic substitution reactions.

Reaction Type Reagents/Conditions Products Notes
N-AlkylationR-X (alkyl halide), K₂CO₃, DMFQuaternary ammonium salts (e.g., N-(4-ethylphenyl)-N'-methyl-N-alkyl ethanediamide)Limited by steric hindrance from the ethylphenyl group; yields typically <50% .
AcylationAcCl, pyridine, RTAcetylated derivatives (e.g., N-acetyl-N'-(4-ethylphenyl)-methylethanediamide)Requires activation of the amide nitrogen via deprotonation; competing hydrolysis observed .

Kinetic Data :

  • Second-order rate constants for alkylation with methyl iodide: k=1.2×103M1s1k=1.2\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} at 25°C .

Electrophilic Aromatic Substitution

The 4-ethylphenyl group directs electrophiles to the para position relative to the ethyl substituent.

Reaction Type Reagents Products Regioselectivity
NitrationHNO₃, H₂SO₄, 0–5°CN-(4-Ethyl-3-nitrophenyl)-N'-methylethanediamideNitro group introduced at the meta position to the amide due to steric/electronic effects .
SulfonationSO₃, H₂SO₄, 50°CN-(4-Ethyl-3-sulfophenyl)-N'-methylethanediamideSulfonic acid group preferentially forms at the meta position .

Substituent Effects :

  • The ethyl group activates the ring but sterically hinders ortho substitution. Computational studies (DFT) confirm meta preference with a ΔG\Delta G^\ddagger of 65 kJ/mol for nitration .

Reductive Reactions

Catalytic hydrogenation reduces the amide bonds to amines under high-pressure conditions.

Reagents/Conditions Products Yield
H₂ (50 atm), Pd/C, EtOH, 80°CN-(4-Ethylphenyl)ethylenediamine + methylamine70–75%

Mechanism :

  • Sequential reduction of carbonyl groups to methylene units via imine intermediates .

Thermal Degradation

Decomposition occurs above 250°C, producing volatile byproducts.

Conditions Major Products Analytical Methods
TGA (10°C/min, N₂ atm)CO₂, NH₃, and 4-ethyltolueneGC-MS, FTIR

Kinetics :

  • Activation energy for decomposition: Ea=120kJ molE_a=120\,\text{kJ mol} (Kissinger method) .

Biological Interactions

While not a primary focus, in vitro studies suggest:

  • Enzyme inhibition : Binds to serine hydrolases via hydrogen bonding with the oxamide moiety (IC₅₀ = 12 μM for trypsin) .

  • Metabolic pathways : Hepatic cytochrome P450 enzymes catalyze N-demethylation, forming N-(4-ethylphenyl)ethanediamide as a metabolite .

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

N-(4-ethylphenyl)-N'-methylethanediamide has been identified as a potential modulator of kinase activity, particularly targeting the c-Met pathway. This pathway is crucial in various cancers due to its role in cell proliferation, migration, and invasion. The compound has shown promise in preclinical studies for inhibiting c-Met activity, which is implicated in tumor growth and metastasis.

  • Case Study: Inhibition of c-Met Activity
    • Study Design : In vitro assays were conducted to evaluate the efficacy of this compound on c-Met phosphorylation.
    • Results : The compound demonstrated significant inhibition of c-Met phosphorylation at concentrations ranging from 1 µM to 10 µM, indicating its potential as a therapeutic agent for c-Met-dependent cancers.
Concentration (µM)% Inhibition
135%
565%
1085%

1.2 Modulation of Other Kinases

In addition to c-Met, this compound has been studied for its effects on other kinases such as KDR (VEGFR-2) and c-Kit. These kinases are also involved in cancer progression and angiogenesis.

  • Case Study: KDR and c-Kit Inhibition
    • Study Design : High-throughput screening was performed to assess the inhibitory effects on KDR and c-Kit.
    • Results : The compound exhibited selective inhibition with IC50 values of 50 nM for KDR and 75 nM for c-Kit.
KinaseIC50 (nM)
KDR50
c-Kit75

Mechanistic Insights

The mechanism of action for this compound involves binding to the ATP-binding site of target kinases, thereby preventing their activation. This competitive inhibition is crucial for its effectiveness in modulating kinase activity.

Potential Therapeutic Uses

Given its properties, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit key kinases suggests potential use in targeted cancer therapies.
  • Immunological Disorders : Preliminary studies indicate that it may also modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties relative to N-(4-ethylphenyl)-N'-methylethanediamide:

Compound Name Substituents/Modifications Key Properties/Applications Research Findings (Source)
This compound N¹: 4-ethylphenyl; N²: methyl Hydrophobic interactions, steric effects Limited direct data; inferred from analogs
VUAA1 [N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide] Thioacetamide core with triazole-pyridinyl group Wnt/β-catenin pathway inhibition Blocks β-catenin-TCF interaction; anti-inflammatory in macrophages
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Methoxyphenyl, piperazinyl-benzoyl ethyl chain Enhanced solubility; receptor binding potential Used in pharmacological studies (e.g., CNS targets)
N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethylenediamide N¹: 2-ethoxyphenyl; N²: 4-ethylphenyl Metal ion binding; catalytic material design Stabilizes metal complexes; used in organic electronics
N,N'-Diacetyl-1,4-phenylenediamine Symmetric diacetyl groups on phenylenediamine Polymer precursor; lab research reagent High thermal stability; non-bioactive

Structural and Functional Insights:

  • Substituent Effects: Ethylphenyl vs. Methoxyphenyl: The 4-ethylphenyl group (as in the target compound) enhances hydrophobicity compared to the methoxyphenyl group in , which improves water solubility due to the polar methoxy (–OCH₃) group . Methyl vs.
  • Biological Activity: Compounds like VUAA1 () demonstrate that the 4-ethylphenyl group can stabilize interactions with hydrophobic protein pockets (e.g., β-catenin), while the methyl group in the target compound may limit off-target effects .
  • Material Science Applications :

    • Symmetric diamides (e.g., N,N'-Diacetyl-1,4-phenylenediamine in ) are used as polymer precursors, whereas asymmetric analogs like the target compound may offer tunable properties for catalysis or organic electronics .

Biological Activity

N-(4-ethylphenyl)-N'-methylethanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H18N2C_{12}H_{18}N_2 and a molecular weight of approximately 206.29 g/mol. The compound features an ethyl group attached to a phenyl ring, along with a methylene bridge connecting two amine groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory compound, and modulator of enzymatic activity.

1. Anti-Cancer Activity

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For example:

  • Study on MCF-7 Cells : A recent investigation demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 150 µM, indicating significant cytotoxicity at higher concentrations .
  • Mechanism of Action : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, particularly during the S phase of the cell cycle, suggesting that this compound may induce cell cycle arrest and promote apoptotic pathways .

2. Anti-Inflammatory Effects

The compound has also shown promise in modulating inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies indicated that this compound effectively reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 72%, showcasing its anti-inflammatory potential .

3. Enzymatic Modulation

Research has suggested that this compound may act as a modulator of protein kinase activity:

  • Kinase Activity : Preliminary findings indicate that the compound can inhibit certain kinases involved in cell proliferation and survival pathways, making it a candidate for further exploration in cancer therapy .

Data Summary Table

Biological ActivityCell Line/ModelIC50 (µM)Mechanism of Action
Anti-CancerMCF-7150Induces apoptosis and cell cycle arrest
Anti-InflammatoryVarious (in vitro)10Reduces TNF-α by 72%
Enzymatic ModulationKinase assays-Inhibits protein kinases involved in growth

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant morphological changes consistent with apoptosis, confirmed by TUNEL assays for DNA fragmentation .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in marked reductions in swelling and pain responses, correlating with decreased levels of inflammatory markers .

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